3,4-Dihydroxybenzaldoxime
Overview
Description
3,4-Dihydroxybenzaldoxime, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637189. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds are characterized by a benzene ring bearing a carboxyl and a hydroxyl group .
Mode of Action
It is known that the compound’s reactivity could be attributed to its immediate oxidation product . The oxidation of this compound by enzymes such as tyrosinase produces a series of reactions that lead to the formation of other compounds .
Biochemical Pathways
It has been suggested that a new type of enzyme that catalyzes the production of 3,4-dihydroxyphenylacetaldehyde (dopal) in insects provides interesting insights into the formation of flexible cuticle in insects . This enzyme, for convenience, is referred to as DOPAL synthase .
Pharmacokinetics
MDHB has shown fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It is also known to permeate the blood-brain barrier and is rapidly distributed to all organs . These properties might be similar for 3,4-Dihydroxybenzaldoxime, but further studies are needed to confirm this.
Result of Action
It has been suggested that 3,4-dihydroxyphenylacetaldehyde, a compound closely related to this compound, exhibits toxic effects on neuronal cells . Both catecholic and aldehyde groups seem to be associated with the neurotoxicity of this compound .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxybenzaldoxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with ribonucleotide reductase, an enzyme crucial for DNA synthesis. This compound has been shown to inhibit ribonucleotide reductase activity, which can lead to a decrease in DNA synthesis and cell proliferation . Additionally, this compound interacts with various proteins involved in oxidative stress responses, potentially acting as an antioxidant by scavenging free radicals and reducing oxidative damage .
Cellular Effects
The effects of this compound on cellular processes are diverse. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis, likely due to its inhibitory effects on ribonucleotide reductase . This compound also influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of ribonucleotide reductase, inhibiting its activity and thereby reducing the availability of deoxyribonucleotides for DNA synthesis . This inhibition can lead to cell cycle arrest and apoptosis in rapidly proliferating cells. Additionally, this compound may interact with other biomolecules, such as reactive oxygen species, to reduce oxidative stress and protect cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in cell cultures has been associated with sustained inhibition of cell growth and induction of apoptosis, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been reported . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the breakdown of reactive oxygen species . By modulating these pathways, this compound can influence metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress and apoptosis . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy and specificity .
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFMSECAGOXHAV-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-59-7 | |
Record name | 3,4-Dihydroxybenzaldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-Dihydroxybenzaldoxime a potent antioxidant, and how does this activity compare to other known antioxidants?
A1: this compound exhibits potent antioxidant properties primarily due to its catechol moiety. This structure allows it to effectively scavenge free radicals and act as a chain-breaking antioxidant, preventing lipid peroxidation. Studies have demonstrated its superior antioxidant capacity compared to well-known antioxidants like ascorbic acid, tocopherol, and butylated hydroxytoluene (BHT) []. This enhanced activity is attributed to its efficient radical scavenging ability and strong performance in inhibiting lipid oxidation in various oils, including soybean oil, evening primrose oil, and squalene [].
Q2: How does the structure of this compound relate to its antitumor activity?
A2: Research suggests a possible link between the structure of this compound and its antitumor activity, particularly its effect on ribonucleotide reductase (RNR) []. While several dihydroxybenzene derivatives were investigated, this compound demonstrated a strong inhibitory effect on RNR activity with an IC50 of 38 µM []. This inhibition of RNR, an enzyme crucial for DNA synthesis, is thought to contribute to its antitumor activity, evidenced by its efficacy against L1210 murine leukemia cells in vivo []. The study highlights the potential importance of the specific structural features of this compound for its potent RNR inhibition and subsequent antitumor effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.